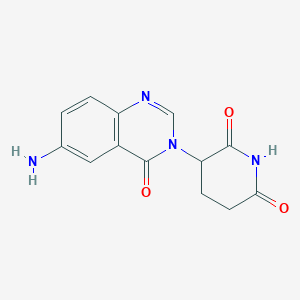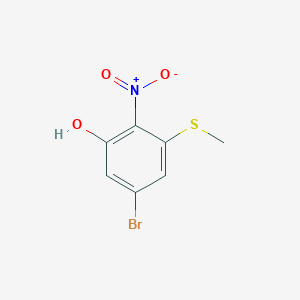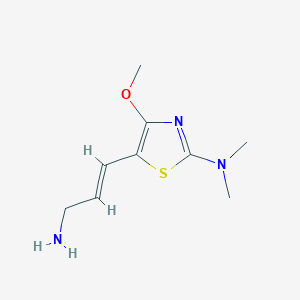![molecular formula C17H20BrF3N4O3 B13548177 4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a brominated phenyl group, and an azepane ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The brominated phenyl group is introduced via electrophilic aromatic substitution, and the azepane ring is formed through a ring-closing reaction. The final product is often purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-purity reagents, controlling reaction temperatures, and employing continuous flow reactors to scale up the synthesis process. The use of trifluoroacetic acid as a solvent or catalyst can also enhance the efficiency of the reactions involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Applications De Recherche Scientifique
4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The brominated phenyl group may enhance the compound’s binding affinity and specificity. The azepane ring can influence the compound’s overall conformation and stability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Dichloroan
Propriétés
Formule moléculaire |
C17H20BrF3N4O3 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
4-[1-(4-bromo-2-methylphenyl)triazol-4-yl]azepan-4-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H19BrN4O.C2HF3O2/c1-11-9-12(16)3-4-13(11)20-10-14(18-19-20)15(21)5-2-7-17-8-6-15;3-2(4,5)1(6)7/h3-4,9-10,17,21H,2,5-8H2,1H3;(H,6,7) |
Clé InChI |
RTZXGWNHVFCEKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C3(CCCNCC3)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
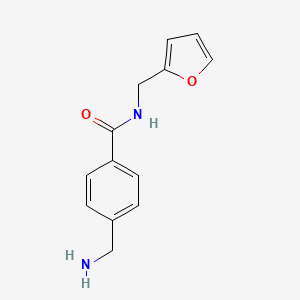
amino}-3-oxopentanoate](/img/structure/B13548102.png)
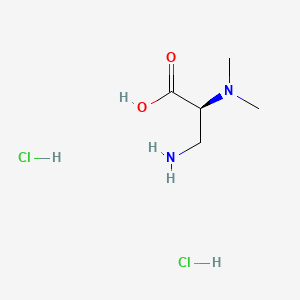
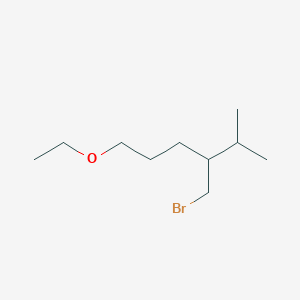
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
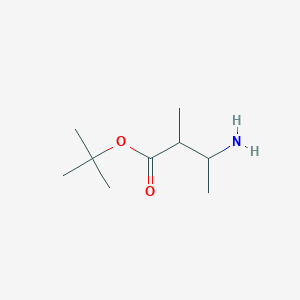
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

